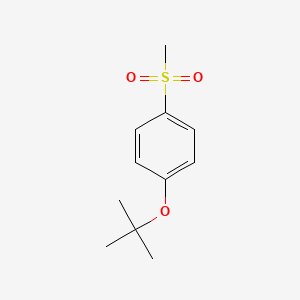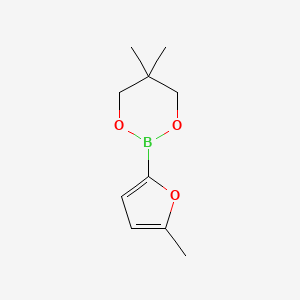
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane is an organic compound that features a boron-containing heterocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane typically involves the reaction of 5-methylfuran-2-carboxylic acid with boron-containing reagents under controlled conditions. One common method includes the use of boronic acids or boron trifluoride etherate as the boron source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 100°C, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, boron-containing alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: This compound can be utilized in the development of boron-based drugs and as a probe for studying biological systems.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and conductivity.
作用機序
The mechanism by which 5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which are crucial for its biological and chemical activity.
類似化合物との比較
Similar Compounds
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane: Unique due to its specific boron-containing heterocyclic structure.
2-Methyl-5-(5-methylfuran-2-yl)furan: Similar in structure but lacks the boron atom, leading to different chemical properties and applications.
5-Methyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane: Similar but with variations in the substitution pattern on the furan ring.
Uniqueness
The uniqueness of this compound lies in its ability to form stable boron-containing structures, which are valuable in various chemical and biological applications. Its specific arrangement of atoms allows for unique reactivity and interaction with other molecules, making it a versatile compound in research and industry.
特性
CAS番号 |
1101866-03-8 |
|---|---|
分子式 |
C10H15BO3 |
分子量 |
194.04 g/mol |
IUPAC名 |
5,5-dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H15BO3/c1-8-4-5-9(14-8)11-12-6-10(2,3)7-13-11/h4-5H,6-7H2,1-3H3 |
InChIキー |
ZHDUEHQCGZHEKN-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


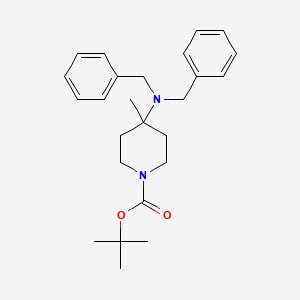

![N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14132456.png)
![4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride](/img/structure/B14132462.png)
![4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14132469.png)
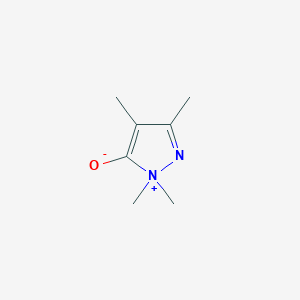
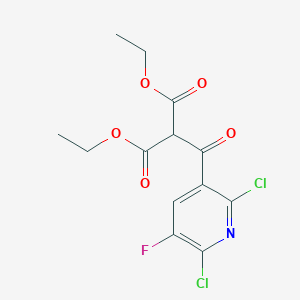
![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
![2-[3-[2-(2-Hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride](/img/structure/B14132490.png)

![2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14132507.png)
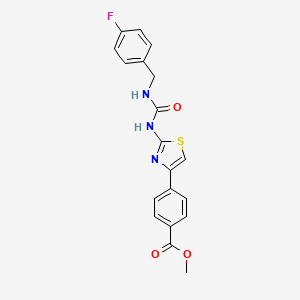
methanone](/img/structure/B14132518.png)
